(4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate
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Overview
Description
(4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate is a complex organic compound with a unique structure that includes a thieno[2,3-b]thiopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the thieno[2,3-b]thiopyran ring system
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various esters or amides.
Scientific Research Applications
(4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]thiopyran derivatives: These compounds share the same core structure but differ in their functional groups.
Sulfoxides and sulfones: These compounds are related through oxidation reactions.
Uniqueness
(4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
148810-82-6 |
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Molecular Formula |
C10H12O4S2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
[(4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl] acetate |
InChI |
InChI=1S/C10H12O4S2/c1-6-5-9(14-7(2)11)8-3-4-15-10(8)16(6,12)13/h3-4,6,9H,5H2,1-2H3/t6-,9+/m0/s1 |
InChI Key |
HNZQWXDSKMCKBI-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(S1(=O)=O)SC=C2)OC(=O)C |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC=C2)OC(=O)C |
Origin of Product |
United States |
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